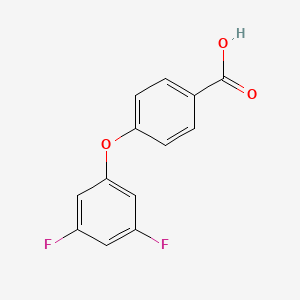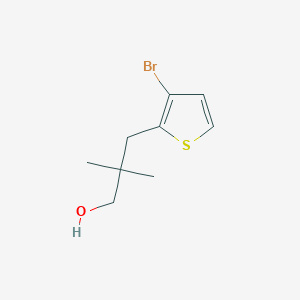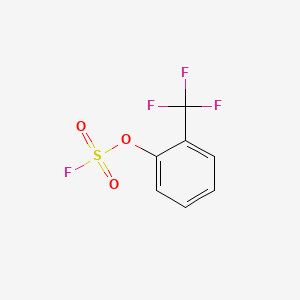
2-(Trifluoromethyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)phenylfluoranesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylfluoranesulfonate typically involves the reaction of 2-(Trifluoromethyl)phenylsulfonyl chloride with a fluorinating agent under controlled conditions. One common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds through a chlorine-fluorine exchange mechanism, resulting in the formation of the desired sulfonate compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)phenylfluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Electrophilic Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the phenyl ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles like halogens, and coupling agents such as palladium catalysts. Reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating or the use of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminosulfonate derivative, while electrophilic aromatic substitution with bromine can produce a brominated phenylfluoranesulfonate .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. Additionally, the sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-5-(Trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group and is used as a building block in pharmaceutical synthesis.
5-(2-Trifluoromethylphenyl)-2-Furoic Acid: Another trifluoromethyl-containing compound with applications in drug development.
Uniqueness
2-(Trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Eigenschaften
Molekularformel |
C7H4F4O3S |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4H |
InChI-Schlüssel |
CLAAIZULFGQICG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
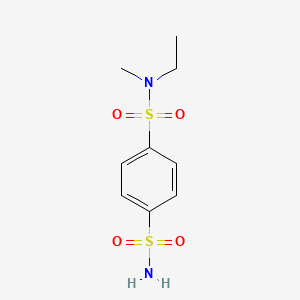
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)

![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

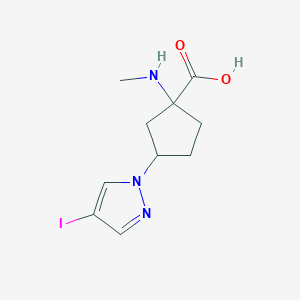

![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
